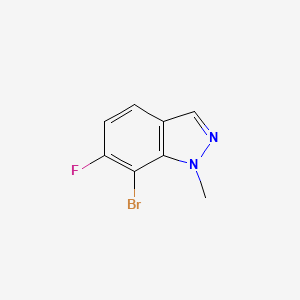

![molecular formula C6H3BrClN3 B6358257 3-Bromo-8-chloroimidazo[1,5-a]pyrazine CAS No. 1502776-60-4](/img/structure/B6358257.png)

3-Bromo-8-chloroimidazo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

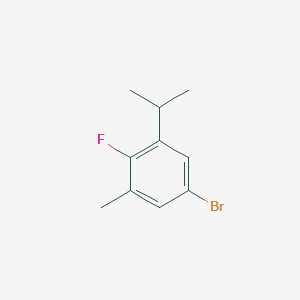

“3-Bromo-8-chloroimidazo[1,5-a]pyrazine” is a chemical compound with the CAS Number: 1502776-60-4 . It has a molecular weight of 232.47 . The IUPAC name for this compound is 3-bromo-8-chloroimidazo[1,5-a]pyrazine . The InChI code for this compound is 1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H .

Molecular Structure Analysis

The molecular structure of “3-Bromo-8-chloroimidazo[1,5-a]pyrazine” can be represented by the InChI code 1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-Bromo-8-chloroimidazo[1,5-a]pyrazine” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Chemical Properties

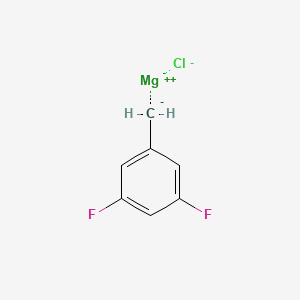

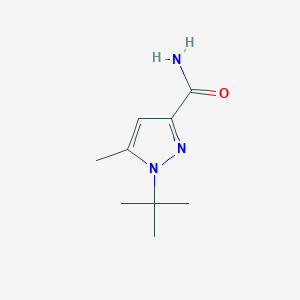

Synthetic Routes and Intermediate Applications : The compound 3-Bromo-8-chloroimidazo[1,5-a]pyrazine serves as a crucial intermediate in the synthesis of complex heterocyclic structures. For instance, its reactivity has been exploited in the development of pyrazolo[1,5-a]pyrimidines, which are of interest for their potential antianxiety properties without the potentiation of CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977). Additionally, its utility in the Groebke–Blackburn–Bienaymé multicomponent reaction highlights its importance in efficiently preparing 3-aminoimidazo[1,2-a]pyrazines, which are foundational structures in many pharmaceuticals (Baenziger, Durantie, & Mathes, 2017).

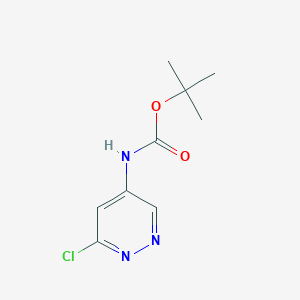

Role in Heterocyclic Chemistry : The compound's bromo and chloro substituents are reactive centers that facilitate nucleophilic substitution reactions, making it a valuable building block for constructing various heterocyclic compounds. Such reactions are essential for synthesizing compounds with potential biological activities, including kinase inhibition, as demonstrated in the synthesis of imidazo[1,2-a]pyrazine derivatives (Guasconi et al., 2011).

Medicinal Chemistry Applications

Antibacterial and Antimicrobial Activities : Research into imidazo[1,2-a]pyrazine derivatives, including those related to 3-Bromo-8-chloroimidazo[1,5-a]pyrazine, has revealed their potential in developing new antibacterial and antimicrobial agents. For example, imidazopyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems demonstrated notable antibacterial activities, indicating the versatility of the core structure in medicinal chemistry applications (Althagafi & Abdel‐Latif, 2021).

Potential as Kinase Inhibitors : The modification of imidazo[1,2-a]pyrazine scaffolds, closely related to 3-Bromo-8-chloroimidazo[1,5-a]pyrazine, has been explored for the development of kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases where kinase activity is dysregulated, underscoring the significance of such compounds in drug development (Guasconi et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-8-chloroimidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYURINKSEQLEKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2Br)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-chloroimidazo[1,5-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)

![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)

![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)